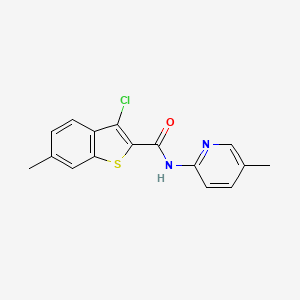
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide, also known as GSK-3 inhibitor VIII, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and apoptosis.
Wirkmechanismus
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII binds to the ATP-binding site of this compound, thereby inhibiting its activity. This compound is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes, such as glycogen synthesis, protein synthesis, and cell cycle regulation. Inhibition of this compound can lead to various cellular effects, such as increased glycogen synthesis, decreased protein synthesis, and altered cell cycle progression.
Biochemical and Physiological Effects:
This compound inhibitor VIII has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, it has been shown to increase glycogen synthesis in skeletal muscle cells, inhibit cell proliferation in cancer cells, and induce neuronal differentiation in neural stem cells. In addition, this compound inhibitor VIII has been shown to modulate various signaling pathways, such as the Wnt, PI3K/Akt, and MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII is its high potency and specificity for this compound. This allows for precise modulation of this compound activity in cells and tissues. However, one limitation of this compound inhibitor VIII is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental conditions. In addition, this compound inhibitor VIII can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII in scientific research. One direction is the investigation of its role in other diseases, such as diabetes and cardiovascular disease. Another direction is the development of more potent and specific this compound inhibitors, which can be used for therapeutic purposes. Finally, the use of this compound inhibitor VIII in combination with other drugs or therapies may provide synergistic effects and improve therapeutic outcomes.
Synthesemethoden
The synthesis of 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII involves several steps, starting from the reaction of 3-chloro-6-methylbenzo[b]thiophene with 2-amino-5-methylpyridine to form 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)benzo[b]thiophene-2-carboxamide. The final step involves the chlorination of the amide group using thionyl chloride to form this compound. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII has been widely used in scientific research to investigate the role of this compound in various cellular processes and diseases. For example, it has been used to study the role of this compound in Alzheimer's disease, bipolar disorder, and cancer. In addition, this compound inhibitor VIII has been used to investigate the mechanism of action of various drugs, such as lithium, which is also a this compound inhibitor.
Eigenschaften
IUPAC Name |
3-chloro-6-methyl-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-3-5-11-12(7-9)21-15(14(11)17)16(20)19-13-6-4-10(2)8-18-13/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWRCYRQFPPFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)




![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)


![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)